4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
The compound “4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a fluorophenyl group, a thiophenyl group, and an oxazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo nucleophilic substitution reactions, while the oxazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has focused on synthesizing and evaluating the biochemical properties of compounds similar to "4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine". For example, the synthesis and structure-activity relationship (SAR) studies of benzenesulfonamides as inhibitors of specific enzymes like kynurenine 3-hydroxylase have been documented. These studies have led to the identification of compounds with high-affinity inhibitory properties against the enzyme, providing insights into potential therapeutic applications (Röver et al., 1997).
Chemical Transformations and Synthesis Techniques
Other studies have explored the chemical transformations and synthesis techniques involving benzenesulfonamides and related compounds. For example, the condensation of certain benzenesulfonamides has been studied to understand their spectral and luminescence properties, providing insights into their potential applications in materials science and as fluorescent markers (Fedyunyaeva & Shershukov, 1993).
Application in Organic Synthesis
There's also research on the application of similar compounds in organic synthesis, such as C-H imidation and aminobromination of heterocycles, which are important reactions in the synthesis of complex organic molecules. These studies contribute to the development of new synthetic methodologies that can be applied in pharmaceutical chemistry and material sciences (Sun et al., 2019).
Antitumor Properties
Investigations into the antitumor properties of benzothiazole derivatives, which share structural similarities with the compound , have shown that these compounds possess selective and potent antitumor activities. Such research is crucial for the development of new anticancer drugs and understanding the mechanism of action of these compounds (Bradshaw et al., 2002).
Enzyme Inhibition
Additionally, studies have been conducted on the synthesis of benzenesulfonamide derivatives for their use as enzyme inhibitors, particularly in the context of cyclooxygenase inhibition. These studies have implications for the development of anti-inflammatory and analgesic agents (Hashimoto et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S2/c20-13-8-10-14(11-9-13)21-18-19(22-17(25-18)16-7-4-12-26-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCRKXITXWDYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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